molecular formula C31H31FN2O4 B216337 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B216337
M. Wt: 514.6 g/mol
InChI Key: VWPJLJBEVRWZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed for the treatment of metabolic and cardiovascular diseases, but it has also been used for scientific research purposes due to its potential to enhance athletic performance.

Mechanism of Action

3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 acts as a PPARδ agonist, which means that it binds to and activates the PPARδ receptor. This activation leads to an increase in the expression of genes involved in lipid metabolism and energy expenditure, resulting in an increase in the use of stored fat as an energy source. It also leads to an increase in the expression of genes involved in mitochondrial biogenesis, which may contribute to the enhanced endurance performance observed in some studies.
Biochemical and Physiological Effects
This compound 501516 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase fatty acid oxidation, improve glucose tolerance, and reduce inflammation. In human studies, it has been shown to increase endurance performance and improve lipid profile. However, the long-term effects of this compound 501516 on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 in scientific research is its specificity for PPARδ activation, which allows for the investigation of the specific effects of PPARδ activation on various physiological processes. Additionally, its synthetic nature allows for the production of high-purity and high-yield samples for use in experiments. However, one limitation of using this compound 501516 is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516. One area of interest is the investigation of its potential applications in the treatment of metabolic and cardiovascular diseases, such as obesity, diabetes, and atherosclerosis. Another area of interest is the investigation of its potential for enhancing endurance performance in athletes, and the development of safer and more effective performance-enhancing drugs based on its mechanism of action. Additionally, further research is needed to determine the long-term safety and efficacy of this compound 501516 in humans.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 involves several steps, including the reaction of 4-fluorobenzaldehyde with 3,4-dimethoxyphenylacetic acid to form an intermediate, which is then reacted with isobutyryl chloride to form the final product. The synthesis process has been described in detail in several scientific publications, and it has been shown to yield high purity and high yields of the compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 has been extensively studied for its potential applications in scientific research. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in the regulation of lipid and glucose metabolism. This compound 501516 has been used in studies to investigate the effects of PPARδ activation on various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. It has also been studied for its potential to enhance endurance performance in athletes.

properties

Molecular Formula

C31H31FN2O4

Molecular Weight

514.6 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-5-(2-methylpropanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H31FN2O4/c1-18(2)31(36)34-25-8-6-5-7-23(25)33-24-15-21(20-11-14-27(37-3)28(17-20)38-4)16-26(35)29(24)30(34)19-9-12-22(32)13-10-19/h5-14,17-18,21,30,33H,15-16H2,1-4H3

InChI Key

VWPJLJBEVRWZLJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)F

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.